1-Chloro-6-phenylhexane
Overview
Description
1-Chloro-6-phenylhexane is an organic compound with the chemical formula C12H17Cl . It is a colorless liquid with an odor similar to alkanes and has a molecular weight of 196.72 g/mol . This compound is relatively stable and is not easily decomposed under light . It is soluble in non-polar solvents such as ethers and alkanes .
Preparation Methods
1-Chloro-6-phenylhexane can be synthesized through the reaction of benzyl chloride and hexane . The process involves introducing a benzyl group into a hexane molecule using reagents such as benzyl sodium chloride or benzyl lithium chloride, followed by a chlorination reaction to introduce a chlorine atom into the molecule . This method is commonly used in both laboratory and industrial settings.
Chemical Reactions Analysis
1-Chloro-6-phenylhexane undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction Reactions: It can be reduced to form hydrocarbons. Common reagents used in these reactions include sodium hydroxide for substitution, potassium permanganate for oxidation, and hydrogen gas with a catalyst for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Chloro-6-phenylhexane is widely used in scientific research due to its versatility:
Chemistry: It serves as a substrate, intermediate, or reagent in organic synthesis reactions.
Biology: It is used in the study of biochemical pathways and molecular interactions.
Medicine: It is employed in the synthesis of pharmaceutical compounds and in drug discovery research.
Industry: It is an important organic solvent and is used in chemical laboratories and industrial production.
Mechanism of Action
The mechanism of action of 1-Chloro-6-phenylhexane involves its interaction with molecular targets through its functional groups. The chlorine atom can participate in nucleophilic substitution reactions, while the phenyl group can engage in aromatic interactions. These interactions influence the compound’s reactivity and its role in various chemical processes .
Comparison with Similar Compounds
1-Chloro-6-phenylhexane can be compared with other similar compounds such as:
1-Chlorohexane: Lacks the phenyl group, making it less reactive in aromatic substitution reactions.
1-Bromo-6-phenylhexane: Similar structure but with a bromine atom instead of chlorine, which can affect its reactivity and reaction conditions.
6-Phenylhexanol: Contains a hydroxyl group instead of chlorine, leading to different chemical properties and applications.
This compound stands out due to its unique combination of a chlorine atom and a phenyl group, which provides a balance of reactivity and stability, making it valuable in various chemical and industrial applications .
Properties
IUPAC Name |
6-chlorohexylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17Cl/c13-11-7-2-1-4-8-12-9-5-3-6-10-12/h3,5-6,9-10H,1-2,4,7-8,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCVNHNOEUMFFDY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCCCCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.